

Topic: Preparation and Application of 5-Hydroxyomeprazole Sulphide for Cell-Based Assays

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Compound of Interest

Compound Name:	5-Hydroxyomeprazole sulphide
CAS No.:	103876-99-9
Cat. No.:	B585644

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Abstract

5-Hydroxyomeprazole sulphide is a human metabolite of the widely prescribed proton pump inhibitor, omeprazole. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's pharmacological and toxicological profile. This guide provides a detailed, field-proven methodology for the preparation, characterization, and application of **5-Hydroxyomeprazole sulphide** in a cellular context. We present a robust two-stage synthesis protocol involving the chemical synthesis of the precursor, omeprazole sulphide, followed by a highly regioselective enzymatic hydroxylation. Furthermore, this document outlines protocols for compound characterization, preparation of stable stock solutions, and a representative cell-based cytotoxicity assay to validate its use in experimental systems.

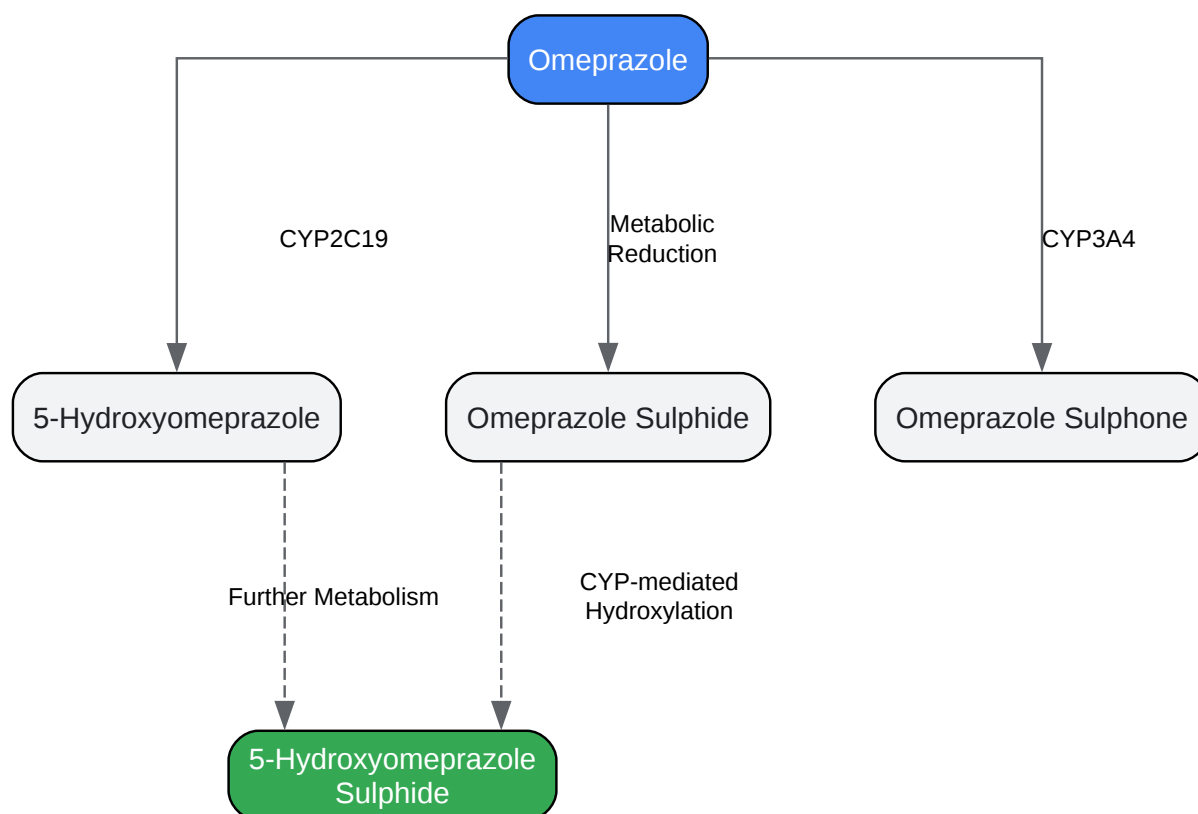
Introduction: The Metabolic Landscape of Omeprazole

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2] The two principal metabolic pathways are 5-hydroxylation, mediated predominantly by the polymorphic enzyme CYP2C19, to form 5-hydroxyomeprazole, and sulfoxidation, catalyzed by CYP3A4, to yield omeprazole sulphone.[3][4] These primary metabolites can undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulfoxidized by CYP3A4, and omeprazole sulphone can be hydroxylated by CYP2C19.[4]

Omeprazole sulphide is also a recognized metabolite and a key intermediate in the synthesis of omeprazole itself.[2][5] The subsequent hydroxylation of this sulphide metabolite leads to the formation of **5-Hydroxyomeprazole sulphide**, a minor human metabolite whose biological activities are of increasing interest to researchers.[6][7] The availability of a reliable method to synthesize this metabolite is essential for in-depth in vitro studies.

Metabolic Pathway Overview

The in vivo formation of omeprazole metabolites is a complex process governed by multiple CYP enzymes. Understanding this pathway provides the necessary context for studying the individual metabolites in isolated cell-based systems.



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Caption: Metabolic pathways of omeprazole.

Synthesis and Purification of 5-Hydroxyomeprazole Sulphide

The preparation of **5-Hydroxyomeprazole sulphide** is most efficiently achieved through a two-part strategy. First, the precursor, omeprazole sulphide, is synthesized chemically. Second, this intermediate undergoes highly specific enzymatic hydroxylation to yield the final product.

Part A: Chemical Synthesis of Omeprazole Sulphide Intermediate

This protocol details the nucleophilic substitution reaction to form the thioether intermediate, omeprazole sulphide (also known as pyrmetazole).[5]

Expert Commentary: This reaction couples the benzimidazole and pyridine rings via a thioether linkage. The use of sodium hydroxide creates the thiolate anion from the mercaptobenzimidazole, which then acts as a potent nucleophile to displace the chloride from the pyridine derivative. Precise temperature control is crucial to minimize side reactions.

Materials:

- 2-Mercapto-5-methoxybenzimidazole
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Deionized Water

Protocol:

- In a 250 mL round-bottom flask, dissolve sodium hydroxide (5.0 g, 0.125 mol) in ethanol (50 mL) with gentle heating (approx. 70-80°C) until a clear solution is obtained.
- To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux the mixture until all solids have dissolved.
- Cool the reaction mixture to below 10°C using an ice bath.
- In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (23.6 g, 0.10 mol) in deionized water (100 mL).
- Slowly add the aqueous pyridine solution dropwise to the cooled benzimidazole solution over 30 minutes, ensuring the temperature does not exceed 30°C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approx. 25-30°C) for 4 hours. A precipitate will form.
- Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

- Wash the solid cake with a cold 1:1 mixture of ethanol and water (2 x 50 mL) to remove unreacted starting materials and salts.
- Dry the solid under vacuum at 40-50°C to a constant weight to yield omeprazole sulphide.

Reagent	MW (g/mol)	Moles (mol)	Mass (g)
2-Mercapto-5-methoxybenzimidazole	180.23	0.10	17.8
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl	236.13	0.10	23.6
Sodium Hydroxide	40.00	0.125	5.0

Table 1: Reagent quantities for omeprazole sulphide synthesis.

Part B: Enzymatic Hydroxylation to 5-Hydroxyomeprazole Sulphide

Expert Commentary: Chemical synthesis of the hydroxylated pyridine precursor is complex and often low-yielding.[8] A superior, highly regioselective alternative is the use of a biocatalyst. Mutants of the enzyme CYP102A1 from *Bacillus megaterium* have been shown to efficiently catalyze the C-5' hydroxylation of omeprazole sulphide with high conversion yields, mimicking the human metabolic pathway.[9] This enzymatic approach offers excellent specificity and avoids harsh chemical reagents.

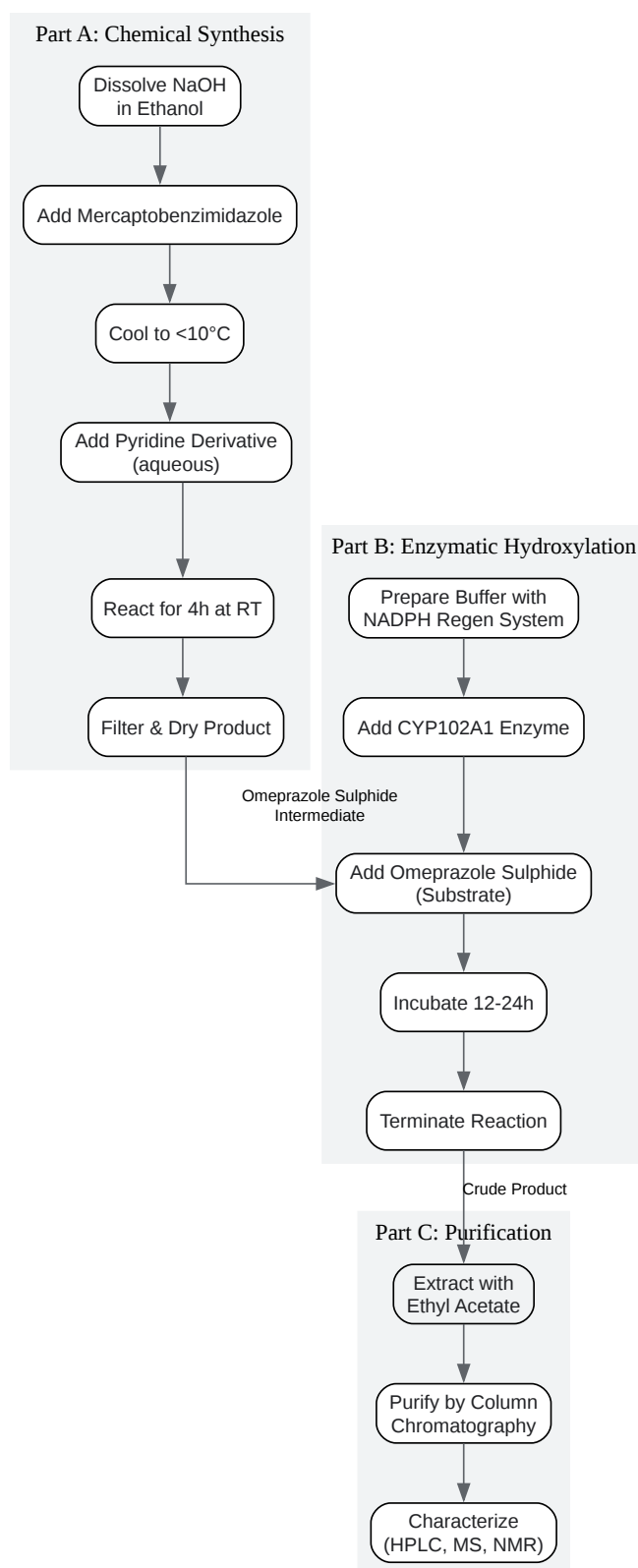
Materials:

- Omeprazole sulphide (from Part A)
- CYP102A1 enzyme (wild-type or mutant, commercially available or produced recombinantly)
- NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- Potassium phosphate buffer (pH 7.4)
- Dimethyl sulfoxide (DMSO)

Protocol:

- Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).
- Add the NADPH regeneration system components as per the manufacturer's instructions.
- Add the CYP102A1 enzyme to a final concentration of 1-5 μM .
- Prepare a concentrated stock solution of omeprazole sulphide in DMSO (e.g., 100 mM).
- Initiate the reaction by adding the omeprazole sulphide stock solution to the reaction mixture to a final substrate concentration of 0.5-1.0 mM. The final DMSO concentration should be kept low (<1% v/v) to avoid enzyme inhibition.
- Incubate the reaction at 30-37°C with shaking for 12-24 hours.
- Monitor the reaction progress by taking aliquots and analyzing them via HPLC.
- Once the reaction reaches completion (or a plateau), terminate it by adding an equal volume of ice-cold acetonitrile or by flash freezing in liquid nitrogen.



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Caption: Workflow for synthesis and purification.

Part C: Purification and Characterization

Expert Commentary: Rigorous purification and characterization are non-negotiable for generating reliable data in cell-based assays. Impurities could have their own biological effects, confounding results. A combination of chromatography for purification and spectroscopy for structural validation is the gold standard.

Purification Protocol:

- Following reaction termination, centrifuge the mixture to pellet any precipitated protein.
- Extract the supernatant containing the product with an organic solvent like ethyl acetate (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure.
- Purify the resulting crude residue using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).
- Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield **5-Hydroxyomeprazole sulphide** as a solid.

Characterization:

- Purity: Assess by reverse-phase HPLC with UV detection (e.g., at 302 nm). A purity of $\geq 98\%$ is recommended for cell-based assays.^[4]
- Identity Confirmation: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the compound ($\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_4\text{S}$, MW: 361.42 g/mol).^{[10][11]} Further structural elucidation can be performed using ^1H and ^{13}C NMR spectroscopy.

Preparation for Cell-Based Assays

Solubility and Stability

Solubility: Omeprazole sulphide has been reported to be soluble in various organic solvents, including ethanol, methanol, isopropanol, and acetone.[12] **5-Hydroxyomeprazole sulphide**, with its additional hydroxyl group, is expected to have similar or slightly increased polarity. For cell-based assays, sterile-filtered DMSO is the recommended solvent for creating high-concentration primary stock solutions.

Stability: Omeprazole and its derivatives are known to be acid-labile, degrading under acidic conditions.[11][13] Stock solutions should be prepared in a high-quality anhydrous solvent (e.g., DMSO) and stored under appropriate conditions. Short-term storage (weeks) can be at -20°C, while long-term storage (months) should be at -80°C. The compound is also light-sensitive, so stock solutions should be stored in amber vials.[14]

Protocol for Stock Solution Preparation

- Accurately weigh a precise amount of the purified **5-Hydroxyomeprazole sulphide** (e.g., 5 mg) in a sterile microcentrifuge tube.
- Add the required volume of anhydrous, sterile-filtered DMSO to achieve a desired high concentration (e.g., 10-50 mM). For 5 mg (MW 361.42), adding 138.3 µL of DMSO yields a 100 mM stock.
- Vortex thoroughly until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C for long-term use.

Application Protocol: Cytotoxicity Assessment Using MTT Assay

This protocol provides a general method to assess the potential cytotoxicity of **5-Hydroxyomeprazole sulphide** on a given cell line (e.g., HepG2, a human liver carcinoma cell line relevant for metabolism studies).

Expert Commentary: Before investigating specific mechanisms, it is essential to determine the concentration range at which the compound does not cause significant cell death. The MTT

assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A dose-response curve allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.

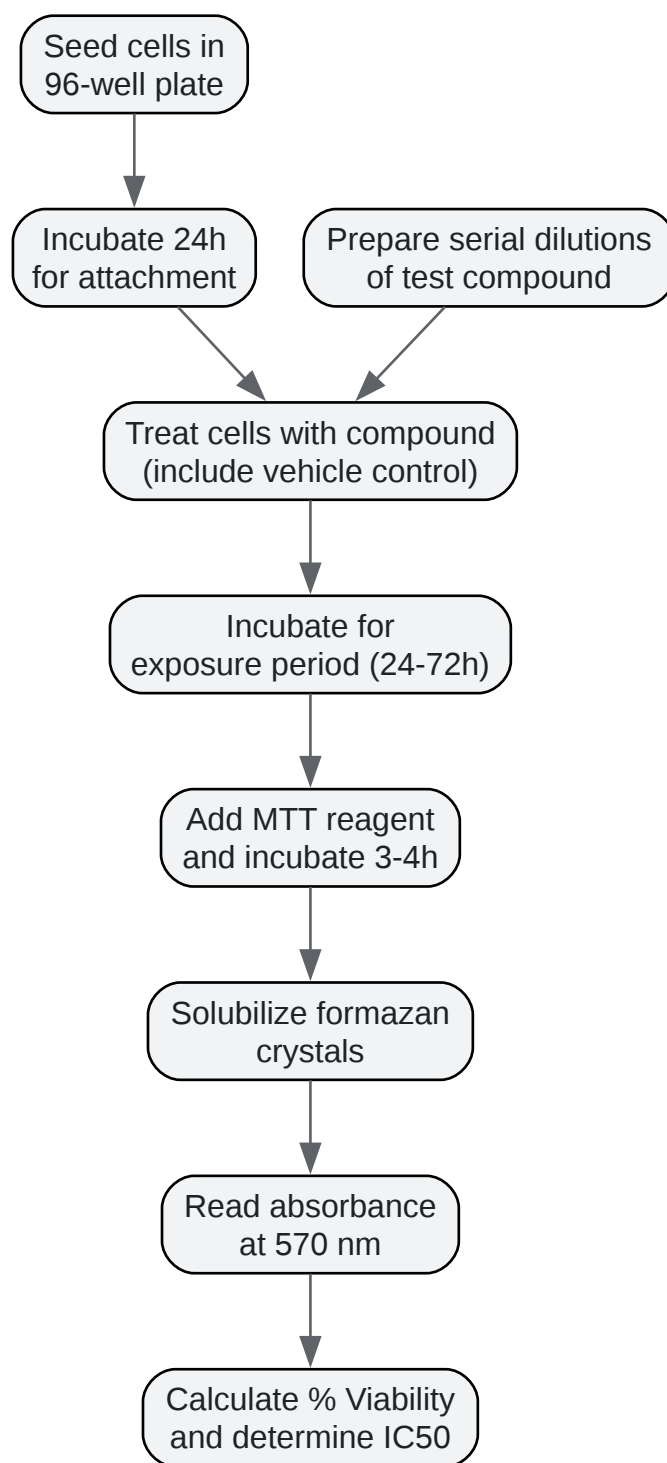
Materials:

- HepG2 cells (or other cell line of interest)
- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- **5-Hydroxyomeprazole sulphide** stock solution (e.g., 100 mM in DMSO)
- Sterile 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **5-Hydroxyomeprazole sulphide** stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
 - Include a "vehicle control" (medium with the same final concentration of DMSO as the highest test concentration) and a "medium only" blank control.
 - Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other wells.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
 - Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.



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Caption: Workflow for a cell-based cytotoxicity assay.

Safety Precautions

Researchers must handle all chemicals with care, adhering to standard laboratory safety procedures.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
- Handling: Handle omeprazole derivatives in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[15]
- Disposal: Dispose of chemical waste according to institutional and local environmental regulations.
- Risk Assessment: While omeprazole is a widely used drug, the toxicological properties of its synthesized metabolites are not fully characterized. Treat all new compounds as potentially hazardous.[16][17]

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